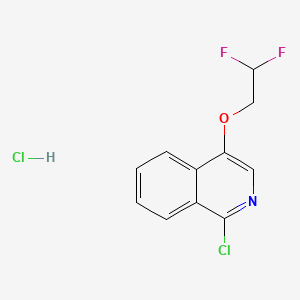
1-Chloro-4-(2,2-difluoroethoxy)isoquinolinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-(2,2-difluoroethoxy)isoquinolinehydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of a chloro group, a difluoroethoxy group, and an isoquinoline core, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(2,2-difluoroethoxy)isoquinolinehydrochloride typically involves the reaction of isoquinoline derivatives with chloro and difluoroethoxy reagents under controlled conditions. One common method includes the nucleophilic substitution reaction where isoquinoline is reacted with 1-chloro-2,2-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent concentrations, leading to efficient large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-4-(2,2-difluoroethoxy)isoquinolinehydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The isoquinoline core can be oxidized to form quinoline derivatives.
Reduction: The compound can be reduced to form tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted isoquinoline derivatives.
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-4-(2,2-difluoroethoxy)isoquinolinehydrochloride has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of novel materials with unique properties such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-(2,2-difluoroethoxy)isoquinolinehydrochloride involves its interaction with specific molecular targets. The chloro and difluoroethoxy groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules such as proteins or nucleic acids, potentially altering their function and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-2,4-difluorobenzene
- 1-Chloro-4-(2,2-difluoroethoxy)butane
- Isoflurane
Uniqueness
1-Chloro-4-(2,2-difluoroethoxy)isoquinolinehydrochloride is unique due to its isoquinoline core, which imparts specific chemical properties and reactivity. The presence of both chloro and difluoroethoxy groups allows for diverse chemical modifications, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C11H9Cl2F2NO |
|---|---|
Peso molecular |
280.09 g/mol |
Nombre IUPAC |
1-chloro-4-(2,2-difluoroethoxy)isoquinoline;hydrochloride |
InChI |
InChI=1S/C11H8ClF2NO.ClH/c12-11-8-4-2-1-3-7(8)9(5-15-11)16-6-10(13)14;/h1-5,10H,6H2;1H |
Clave InChI |
DXOCKQMOXAVMSN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN=C2Cl)OCC(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


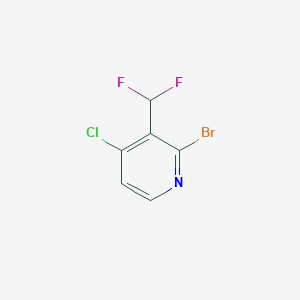



methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B15313396.png)
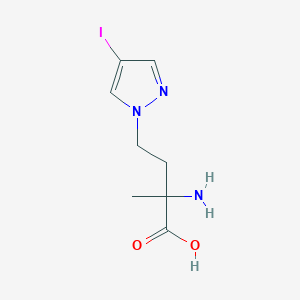
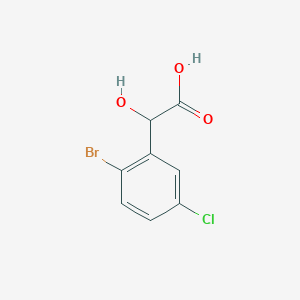
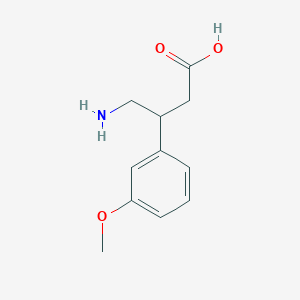
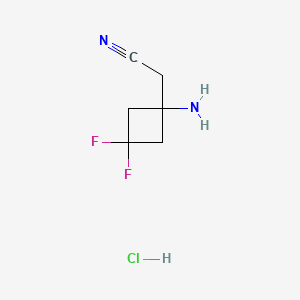

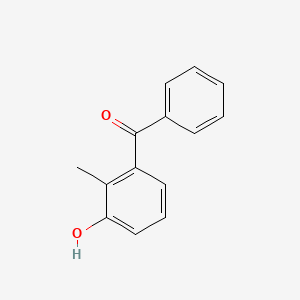
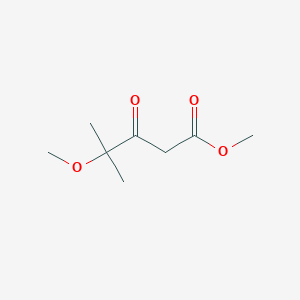
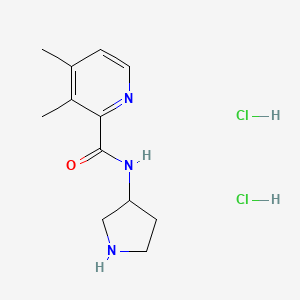
![8-Bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15313431.png)
